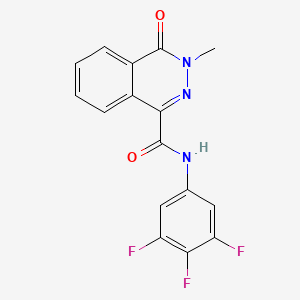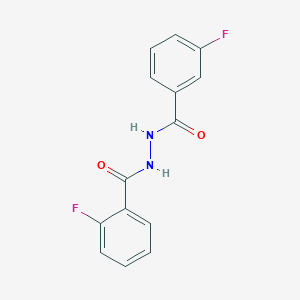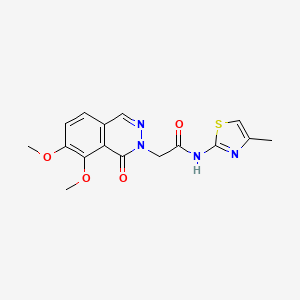![molecular formula C24H20N2OS B12168532 N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12168532.png)
N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2,4-ジメチルフェニル)-4-フェニル-2,3-ジヒドロ-1,3-チアゾール-2-イリデン]ベンザミドは、チアゾール誘導体のクラスに属する複雑な有機化合物です。チアゾールは、その多様な生物活性で知られており、医薬品化学で薬剤開発に頻繁に使用されます。
準備方法
合成経路および反応条件
N-[3-(2,4-ジメチルフェニル)-4-フェニル-2,3-ジヒドロ-1,3-チアゾール-2-イリデン]ベンザミドの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、2,4-ジメチルフェニルアミンとフェナシルブロミドを反応させて中間体を生成し、次にチオ尿素と環化させてチアゾール環を生成します。 最終段階は、チアゾール誘導体をベンゾイルクロリドと反応させて目的のベンザミド化合物を形成することです .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模です。連続フロー反応器と最適化された反応条件を使用すると、収率と純度が向上します。触媒と溶媒は、効率的な反応と副生成物の最小化を確実にするために慎重に選択されます。
化学反応解析
反応の種類
N-[3-(2,4-ジメチルフェニル)-4-フェニル-2,3-ジヒドロ-1,3-チアゾール-2-イリデン]ベンザミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: チアゾール環は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 化合物の還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: 芳香族環は、ニトロ化やハロゲン化などの求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酢酸中の過酸化水素。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 濃硝酸と濃硫酸の混合物を使用したニトロ化。
生成される主な生成物
酸化: 酸化されたチアゾール誘導体。
還元: 還元されたチアゾール誘導体。
置換: ニトロ化またはハロゲン化された芳香族環。
科学研究への応用
N-[3-(2,4-ジメチルフェニル)-4-フェニル-2,3-ジヒドロ-1,3-チアゾール-2-イリデン]ベンザミドは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤および抗真菌剤としての可能性について調査されています。
医学: 特に抗炎症作用と抗がん作用のために、薬剤開発での可能性について探求されています。
工業: 特定の特性を持つ新しい材料の開発に利用されています。
化学反応の分析
Types of Reactions
N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Nitrated or halogenated aromatic rings.
科学的研究の応用
N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
N-[3-(2,4-ジメチルフェニル)-4-フェニル-2,3-ジヒドロ-1,3-チアゾール-2-イリデン]ベンザミドの作用機序は、特定の分子標的との相互作用を伴います。チアゾール環は、酵素や受容体と相互作用して、その活性を調節することができます。 たとえば、炎症または癌細胞増殖に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
N-(2,3-ジメチルフェニル)-4-メチルベンザミド: 芳香族環に異なる置換基がありますが、構造は似ています.
N-(3,4-ジメチルフェニル) 2-ブロモベンザミド: 臭素原子を含んでおり、反応性と生物活性を変化させる可能性があります.
独自性
N-[3-(2,4-ジメチルフェニル)-4-フェニル-2,3-ジヒドロ-1,3-チアゾール-2-イリデン]ベンザミドは、チアゾール環の特定の置換パターンによって独自です。これは、化学反応性と生物活性を影響を与える可能性があります。これは、研究と潜在的な治療用途のための貴重な化合物です。
類似化合物との比較
Similar Compounds
N-(2,3-Dimethylphenyl)-4-methylbenzamide: Similar structure but with different substituents on the aromatic rings.
N-(3,4-Dimethylphenyl) 2-bromobenzamide: Contains a bromine atom, which can alter its reactivity and biological activity.
Uniqueness
N-[3-(2,4-dimethylphenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H20N2OS |
|---|---|
分子量 |
384.5 g/mol |
IUPAC名 |
N-[3-(2,4-dimethylphenyl)-4-phenyl-1,3-thiazol-2-ylidene]benzamide |
InChI |
InChI=1S/C24H20N2OS/c1-17-13-14-21(18(2)15-17)26-22(19-9-5-3-6-10-19)16-28-24(26)25-23(27)20-11-7-4-8-12-20/h3-16H,1-2H3 |
InChIキー |
UKEMZDLTUKVMRU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)acetamide](/img/structure/B12168457.png)
![4-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12168459.png)
![1-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}naphthalen-2-ol](/img/structure/B12168474.png)

![3-Cyclopentyl-7,8-dimethyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12168484.png)


![methyl 2-{(3E)-3-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12168497.png)

![4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B12168508.png)


![N-(2-(benzo[c][1,2,5]thiadiazol-5-ylamino)-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B12168529.png)
![N-(3-chlorophenyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12168534.png)
